molecular formula C4H5NaO2 B7799012 CID 21705

CID 21705

Cat. No.: B7799012
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21705 is a useful research compound. Its molecular formula is C4H5NaO2 and its molecular weight is 108.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function : Chemically Induced Dimerization (CID) has been instrumental in dissecting signal transductions and elucidating membrane and protein trafficking, allowing control over protein function with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation in Mammals : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing demonstrates the versatility of CID tools in biomedical research and their potential for in vivo applications (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off with light offers enhanced spatiotemporal control in studying dynamic biological processes (Aonbangkhen et al., 2018).

  • Resolving Cell Biology Problems : CID techniques have provided insights into lipid second messengers and small GTPases, aiding in understanding the signaling paradox in cell biology (DeRose, Miyamoto, & Inoue, 2013).

  • Application in Barley Breeding : Carbon Isotope Discrimination (CID) as a selection criterion for improving water use efficiency and productivity in barley, indicating its potential in agricultural research (Anyia et al., 2007).

  • Selected Ion Fragmentation : CID's application in tandem quadrupole mass spectrometry for mixture analysis and structure elucidation demonstrates its significance in analytical chemistry (Yost & Enke, 1978).

Properties

IUPAC Name

sodium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.